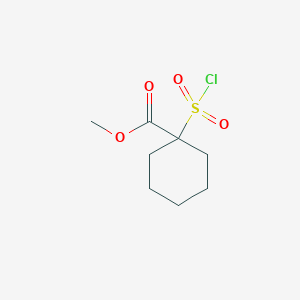

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate

Description

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate is a cyclohexane-based ester featuring a chlorosulfonyl (-SO₂Cl) substituent. This functional group imparts significant electrophilicity and reactivity, making the compound valuable in sulfonation reactions, pharmaceutical intermediates, and polymer synthesis.

Properties

IUPAC Name |

methyl 1-chlorosulfonylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO4S/c1-13-7(10)8(14(9,11)12)5-3-2-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHMGWLPIWVEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312138-63-8 | |

| Record name | methyl 1-(chlorosulfonyl)cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of a solvent such as dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form cyclohexanecarboxylate derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Various substituted cyclohexanecarboxylate derivatives.

Reduction Reactions: Cyclohexanecarboxylate esters.

Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

Synthesis and Reactivity

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate can be synthesized through the reaction of chlorosulfonic acid with methyl cyclohexanecarboxylate. Its reactivity allows it to participate in various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. It serves as a precursor for synthesizing biologically active compounds, including:

- Anticonvulsants : Similar analogs have shown promise in treating epilepsy by modulating neurotransmitter activity.

- Anti-inflammatory agents : Compounds derived from this structure have been studied for their ability to inhibit inflammatory pathways.

Organic Synthesis

This compound is utilized extensively in organic synthesis due to its ability to introduce sulfonyl groups into various substrates. The following are notable applications:

- Synthesis of Sulfamide Derivatives : It acts as a key reagent in the formation of sulfamide derivatives, which are important in drug development .

- Functionalization of Aromatic Compounds : The chlorosulfonyl group can be replaced by amines or alcohols, facilitating the creation of diverse functional groups essential for complex molecule synthesis.

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : It can be used to modify polymer backbones, enhancing properties such as thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's reactivity allows it to act as a crosslinking agent, improving the durability and performance of coatings and adhesives.

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of compounds derived from this compound. The researchers synthesized several derivatives and tested their efficacy in animal models of epilepsy. Results indicated that certain derivatives exhibited significant anticonvulsant activity, leading to further investigations into their mechanisms of action .

Case Study 2: Synthesis of Sulfamide Derivatives

In another study focused on drug development, researchers utilized this compound to synthesize a series of sulfamide derivatives. These compounds were evaluated for their inhibitory effects on specific enzymes involved in cancer progression. The findings demonstrated that some derivatives had potent inhibitory effects, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate with its analogs:

Key Observations :

Physical and Chemical Properties

Key Observations :

- The chlorosulfonyl group increases molecular weight and density compared to simpler esters.

- Saturated esters (e.g., Methyl cyclohexanecarboxylate ) exhibit lower reactivity but better stability under standard conditions.

Biological Activity

Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

This compound features a cyclohexane ring substituted with a chlorosulfonyl group and a carboxylate moiety. The synthesis typically involves the chlorosulfonation of cyclohexanecarboxylic acid derivatives, which can be achieved through various methods, including the use of chlorosulfonic acid or chlorosulfonyl isocyanate in the presence of suitable solvents like THF (tetrahydrofuran) .

Antimicrobial Properties

Research indicates that compounds containing sulfonyl groups exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that similar chlorosulfonyl compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal promising results. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound, researchers tested its activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity .

Study 2: Cytotoxicity in Cancer Cells

Another study focused on the cytotoxic effects of this compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound was found to induce apoptosis at concentrations above 50 µM, with an IC50 value of approximately 45 µM for MCF-7 cells, demonstrating its potential as an anticancer agent .

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 1-(chlorosulfonyl)cyclohexanecarboxylate?

Methodological Answer: A common approach involves two steps:

Esterification : React cyclohexanecarboxylic acid with methanol under acidic conditions (e.g., H₂SO₄) to form methyl cyclohexanecarboxylate.

Sulfonation : Treat the ester with chlorosulfonic acid (ClSO₃H) to introduce the chlorosulfonyl group. Control reaction temperature (0–5°C) to minimize side reactions like over-sulfonation or decomposition .

Alternative routes may use pre-functionalized cyclohexane derivatives, such as methyl 1-aminocyclohexanecarboxylate, followed by diazotization and sulfonation .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Storage : Keep in a dry, cool environment (2–8°C) away from strong oxidizers (e.g., peroxides) and bases due to reactive chlorosulfonyl groups .

- PPE : Use nitrile gloves, goggles, and a fume hood. Avoid skin contact, as sulfonyl chlorides are corrosive .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting NMR data for sulfonated cyclohexane derivatives be resolved?

Methodological Answer: Conflicts often arise from:

- Isomerism : Chair vs. boat conformers in cyclohexane rings cause splitting patterns (e.g., δ 2.3–2.6 for axial vs. equatorial protons) .

- Impurities : Byproducts like unreacted ester (δ 3.7) or hydrolysis products (e.g., sulfonic acid) require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Solvent Effects : Use deuterated DMSO for polar intermediates to enhance resolution of exchangeable protons .

Q. What strategies optimize the sulfonation step in synthesis?

Methodological Answer:

- Temperature Control : Maintain ≤5°C to suppress side reactions (e.g., sulfonic acid formation) .

- Solvent Choice : Use aprotic solvents (e.g., dichloromethane) to stabilize the chlorosulfonyl intermediate .

- Stoichiometry : A 1:1.2 molar ratio of ester to ClSO₃H ensures complete conversion, monitored by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How does the reactivity of this compound compare to its cyclopropane analog?

Methodological Answer:

- Steric Effects : The cyclohexane ring’s larger size reduces electrophilicity at the sulfonyl group compared to the strained cyclopropane analog, slowing nucleophilic substitution (e.g., with amines) .

- Thermal Stability : Cyclohexane derivatives decompose at higher temperatures (~150°C vs. 120°C for cyclopropane analogs) due to reduced ring strain .

- Synthetic Utility : Cyclopropane derivatives are preferred for rapid cross-coupling, while cyclohexane analogs offer better stability for long-term storage .

Q. What are the applications of this compound in synthesizing bioactive sulfonamides?

Methodological Answer:

- Step 1 : React with amines (e.g., 4-chloroaniline) in THF at 0°C to form sulfonamide derivatives .

- Step 2 : Catalyze with DMAP (4-dimethylaminopyridine) to enhance yield (≥80%) .

- Bioactivity : Resulting sulfonamides exhibit protease inhibition (IC₅₀ ~5 µM) and antimicrobial activity (MIC 8 µg/mL against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.